molecular formula C18H26F3N3 B3853423 1-(1-Ethylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(1-Ethylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B3853423
M. Wt: 341.4 g/mol
InChI Key: YPRXYXQTKCSIHX-UHFFFAOYSA-N
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Description

1-(1-Ethylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves the reaction of 1-ethylpiperidine with 4-[3-(trifluoromethyl)phenyl]piperazine under specific conditions. The reaction may require the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon, to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification by recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Ethylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and targets involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Ethylpiperidin-4-yl)-4-phenylpiperazine: Lacks the trifluoromethyl group, which may affect its pharmacological properties.

    1-(1-Methylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine: Similar structure but with a methyl group instead of an ethyl group, potentially altering its activity.

Uniqueness

1-(1-Ethylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This functional group is known to enhance the lipophilicity and metabolic stability of compounds, making it a valuable feature in drug design.

Properties

IUPAC Name

1-(1-ethylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26F3N3/c1-2-22-8-6-16(7-9-22)23-10-12-24(13-11-23)17-5-3-4-15(14-17)18(19,20)21/h3-5,14,16H,2,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRXYXQTKCSIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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